2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid
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Overview
Description
Synthesis Analysis
- Addition of Piperidine : Add the acyl chloride to an excess of piperidine to obtain the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[b][1,4]dioxine ring system with an amide group attached to the benzoic acid moiety. The 3-methyl substitution further modifies the structure .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis, amidation, and rearrangements. For instance, it can participate in nucleophilic substitution reactions or cyclizations .
Physical and Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 144–146°C .
- Spectroscopic Analysis : Techniques such as 1H-NMR can provide insights into its structure .
Properties
IUPAC Name |
2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-15(23-14-9-5-4-8-13(14)22-10)16(19)18-12-7-3-2-6-11(12)17(20)21/h2-10,15H,1H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJQGBDLMCBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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